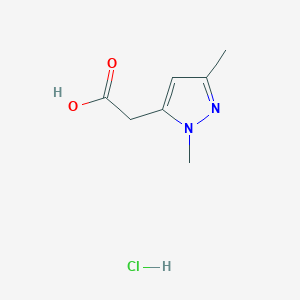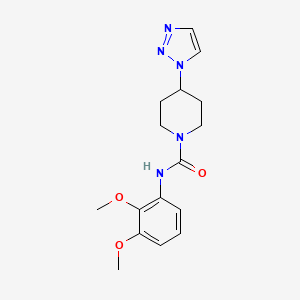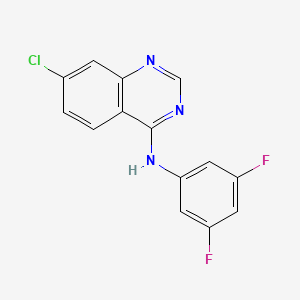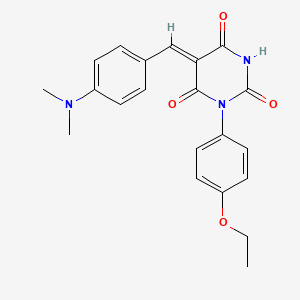![molecular formula C14H5Cl3F3N3O B2981635 6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol CAS No. 478257-53-3](/img/structure/B2981635.png)
6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as fluopicolide (ISO), is a chemical substance with the molecular formula C14H8Cl3F3N2O . It is a complex organic compound that contains chlorine, fluorine, and nitrogen atoms.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Synthesis of Pyridine and Quinoline Derivatives
A significant application of similar compounds involves the synthesis of pyridine and quinoline derivatives through single-step conversions of various amides. This process demonstrates the versatility of these compounds in organic synthesis, especially in creating complex structures with a variety of functional groups (Movassaghi, Hill, & Ahmad, 2007).
Structural Analysis and Supramolecular Arrangements
Another study focuses on the crystal structures of related quinoline derivatives, emphasizing the importance of cage-type and π-π interactions. These findings have implications for understanding the molecular arrangements that influence the properties of quinoline-based compounds (de Souza et al., 2015).
Anion Receptor Chemistry
Research has also explored the use of fluorinated quinoline derivatives as neutral anion receptors, showing enhanced affinities for certain anions. This application is crucial in developing sensors and devices for detecting specific anions in environmental and biological samples (Anzenbacher et al., 2000).
Nucleophilic Reactions
Quinoline derivatives have been used to study their reactions with nucleophilic reagents, leading to various functionalized products. These reactions are foundational in synthetic chemistry, providing pathways to new compounds with potential applications in pharmaceuticals and materials science (Badr et al., 1983).
Future Directions
Mechanism of Action
Target of Action
The primary target of 6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol, also known as Fluopicolide, is the cytoskeleton of oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms that cause several plant diseases. The cytoskeleton, composed of spectrin-like proteins, plays a crucial role in maintaining the structure and facilitating the movement of these organisms .
Mode of Action
It is believed to interact with the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction disrupts the normal functioning of the cytoskeleton, thereby inhibiting the growth of the oomycetes .
Biochemical Pathways
The compound affects several biochemical pathways in oomycetes. It inhibits the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of the oomycetes, preventing them from spreading and causing disease.
Result of Action
The result of the action of 6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol is the effective control of diseases caused by oomycetes. It has been shown to be effective at controlling several species of Phytophthora, Plasmopara viticola, Perenospora parasitica, Pseudoperonospora cubensis, and Bremia lactucae .
properties
IUPAC Name |
6,7-dichloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5Cl3F3N3O/c15-6-2-9-10(3-7(6)16)23-13(24)12(22-9)11-8(17)1-5(4-21-11)14(18,19)20/h1-4H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWSBFIPKWJMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)
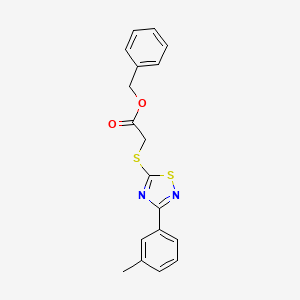
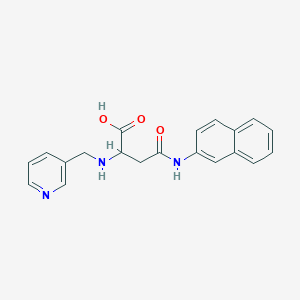
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2981557.png)
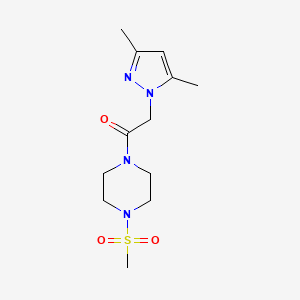
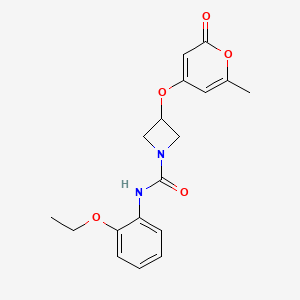
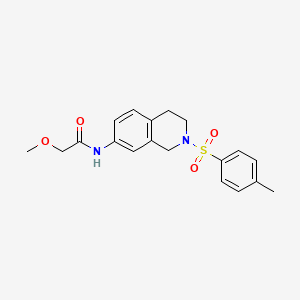
![N-(3-chlorophenyl)-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981563.png)
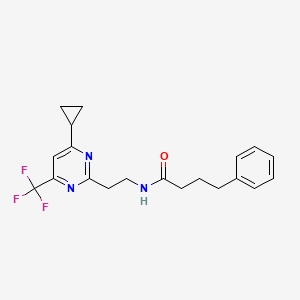
![3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2981568.png)
